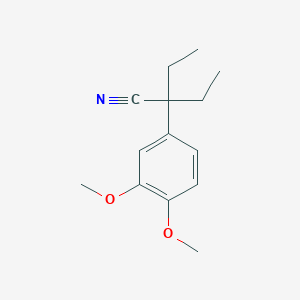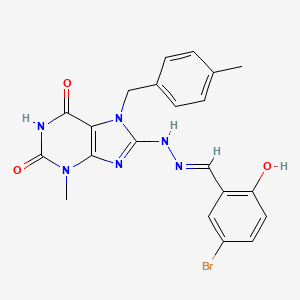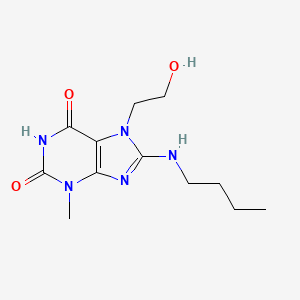
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one, also known as PPOQ, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This molecule has a unique structure that makes it a promising candidate for drug discovery, material science, and other applications.
Mechanism of Action
The mechanism of action of 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one in its various applications is not fully understood. However, studies have suggested that 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one may exert its effects by interacting with various molecular targets such as DNA, enzymes, and receptors.
Biochemical and Physiological Effects:
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has been shown to have various biochemical and physiological effects, depending on its application. In cancer cells, 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has been shown to induce apoptosis, inhibit the cell cycle, and inhibit the expression of various oncogenes. In bacteria, 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA replication.
Advantages and Limitations for Lab Experiments
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is also stable under various conditions, making it suitable for use in various assays. However, 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one also has some limitations, such as its limited solubility in water and its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one. In drug discovery, further studies are needed to elucidate the molecular targets and mechanisms of action of 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one. This will help to optimize its efficacy and minimize its potential toxicity. In material science, further studies are needed to explore the potential applications of 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one in the synthesis of functional materials. Finally, further studies are needed to explore the potential applications of 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one in other fields such as agriculture and environmental science.
In conclusion, 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one is a promising molecule with potential applications in various fields. Its unique structure and potential biological activity make it a promising candidate for drug discovery, material science, and other applications. Further studies are needed to fully understand its mechanisms of action and optimize its efficacy.
Synthesis Methods
The synthesis of 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one involves the reaction of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid with 2-chloroquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one as a white solid with a high yield.
Scientific Research Applications
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has been extensively studied for its potential applications in various fields. In drug discovery, 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has also been studied as a potential antimicrobial agent, showing activity against various bacterial strains.
In material science, 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has been studied as a potential building block for the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one has also been studied as a potential photosensitizer for use in photodynamic therapy.
properties
IUPAC Name |
4-(3-propyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-5-12-16-14(19-17-12)10-8-13(18)15-11-7-4-3-6-9(10)11/h3-4,6-8H,2,5H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWBCVISYKDKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-propyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2625719.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2625722.png)
![3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2625723.png)

![N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2625727.png)
![[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid](/img/no-structure.png)


![(1S,2S,5R,6S)-2-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2625734.png)


![3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2625739.png)
